molecular formula C22H27N3O2S B13531179 N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

Cat. No.: B13531179
M. Wt: 397.5 g/mol
InChI Key: PCTBZMHJFHFNAH-GJZGRUSLSA-N
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Description

N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzothiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide involves multiple steps, including the formation of the piperidine ring, the benzothiophene ring, and the pyridine ring. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a piperidine ring, a benzothiophene moiety, and a pyridine ring. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O2SC_{22}H_{27}N_{3}O_{2}S with a molecular weight of 397.5 g/mol. The IUPAC name reflects its intricate structure:

N 3 2S 4S 2 4 dimethylpiperidine 1 carbonyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl pyridine 3 carboxamide\text{N 3 2S 4S 2 4 dimethylpiperidine 1 carbonyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl pyridine 3 carboxamide}
PropertyValue
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H27N3O2S/c1-14...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate the activity of certain enzymes or receptors involved in various physiological pathways. This modulation can lead to significant biological effects such as anti-inflammatory or analgesic properties.

Anti-inflammatory Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit notable anti-inflammatory activities. For instance:

  • Inhibition of Prostaglandin E2 (PGE2) : A related compound demonstrated an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays using human whole blood . This suggests that similar mechanisms may be at play with the compound .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies suggest that it may interact with pathways involved in cell proliferation and apoptosis. The precise molecular targets are still under investigation but are believed to include key proteins involved in tumor growth regulation.

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetic profiles and therapeutic efficacy of related compounds:

  • Pharmacokinetics : Research has shown that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability in vivo. For instance, studies involving related piperidine derivatives have indicated good bioavailability and distribution profiles .
  • Therapeutic Efficacy : In animal models of inflammation and pain (such as the monoiodoacetic acid model), related compounds have shown significant efficacy compared to traditional NSAIDs . These findings support further investigation into this compound for similar applications.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-14-9-11-25(15(2)12-14)22(27)19-17-7-3-4-8-18(17)28-21(19)24-20(26)16-6-5-10-23-13-16/h5-6,10,13-15H,3-4,7-9,11-12H2,1-2H3,(H,24,26)/t14-,15-/m0/s1

InChI Key

PCTBZMHJFHFNAH-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1CCN([C@H](C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1CCN(C(C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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